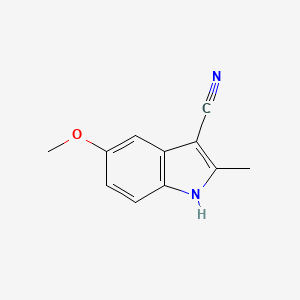
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine” is a chemical compound with the molecular formula C7H10N2O2S . It is also known as 4-(Methylsulphonyl)phenylhydrazine hydrochloride . The compound is an off-white to light yellow crystalline powder .
Synthesis Analysis
The compound can be synthesized from 4-Methylsulfonylaniline . In a study, a series of 2-(4-methylsulfonyl phenyl) indole derivatives were designed and synthesized . These compounds were evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Molecular Structure Analysis
The IUPAC name of the compound is 1-[4-(methylsulfonyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives were found to have antimicrobial and anti-inflammatory activities .Physical And Chemical Properties Analysis
The compound is an off-white to light yellow crystalline powder . It has a molecular weight of 222.7 . The boiling point is 202 degrees Celsius (dec.) .科学的研究の応用
Antineoplastic Activity
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine and its derivatives have been extensively studied for their antineoplastic (anti-cancer) properties. Research demonstrates that certain derivatives, particularly N,N'-bis(arylsulfonyl)hydrazines, show significant antineoplastic activity against various types of cancer, including leukemia and solid tumors in rodents (Shyam et al., 1985), (Shyam et al., 1993). These compounds are designed to generate alkylating species under physiological conditions, contributing to their therapeutic effects.
Trypanocidal and Antimicrobial Activity
Some derivatives of this compound, like 1,2,2-tris(sulfonyl)hydrazines, have shown promising results as antitrypanosomal agents, with potential applications in treating trypanosomal infections and cancer chemotherapy (Shyam et al., 1990). Additionally, derivatives incorporating sulfamoyl moieties have been synthesized for use as antimicrobial agents, showing effective antibacterial and antifungal properties (Darwish et al., 2014).
Synthesis of Novel Compounds
The chemical structure of this compound facilitates the synthesis of various novel compounds. For instance, its reaction with carbon disulfide and potassium hydroxide leads to the formation of triazolo[3,4-b][1,3,4]thiadiazines, which have demonstrated significant cytotoxic, antibacterial, and antifungal activities (Sumangala et al., 2012).
Prodrug Development
This compound derivatives have been used in the development of prodrugs with enhanced antineoplastic activity. These prodrugs are designed to be activated under specific conditions, such as in oxygen-deficient cells, making them particularly effective in targeting cancerous tissues (Baumann et al., 2010).
Antimycobacterial Agents
Derivatives of this compound have shown potential as antimycobacterial agents. Certain compounds in this class have demonstrated effectiveness against Mycobacterium tuberculosis, although not as potent as established drugs like isoniazid or rifampin (Özadali Sari et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of pro-inflammatory mediators. This results in anti-inflammatory effects, which can be beneficial in conditions such as arthritis and other inflammatory diseases .
生化学分析
Biochemical Properties
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, which is an enzyme involved in the inflammatory process . This selective inhibition is crucial as it helps reduce inflammation without causing the gastrointestinal side effects typically associated with non-selective COX inhibitors. Additionally, this compound interacts with nitric oxide (NO), which plays a role in vasodilation and inhibition of platelet aggregation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation . Furthermore, this compound has been shown to release moderate amounts of nitric oxide, which can modulate cellular functions such as vasodilation and inhibition of platelet aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the production of pro-inflammatory prostaglandins . Additionally, the release of nitric oxide from this compound contributes to its vasodilatory effects and inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and vasodilatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and vasodilatory effects without causing adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and potential cardiovascular issues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as COX-2 and nitric oxide synthase, influencing the production of prostaglandins and nitric oxide . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s anti-inflammatory and vasodilatory effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its selective inhibition of COX-2 and modulation of nitric oxide levels.
特性
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSGDALKMEECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


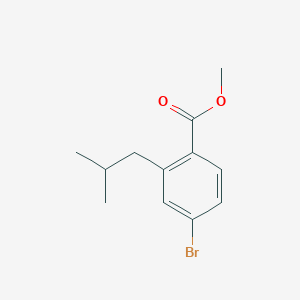
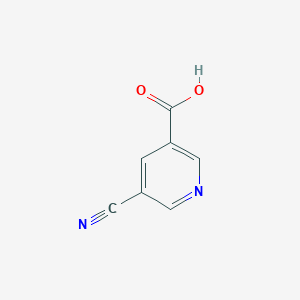
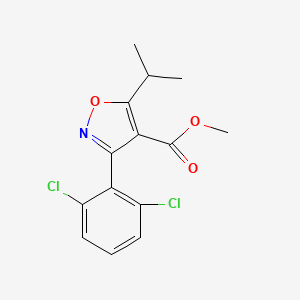
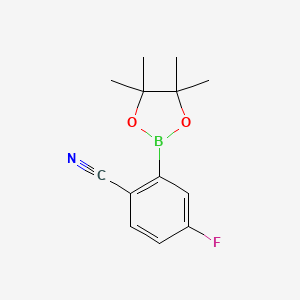

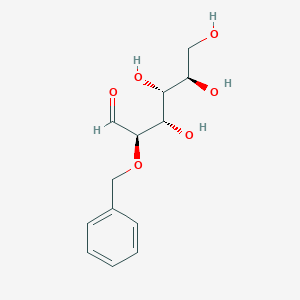
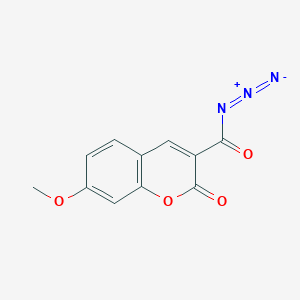
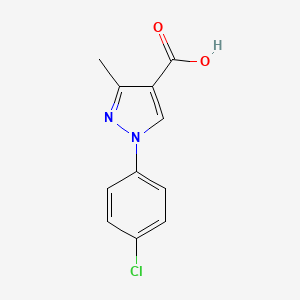
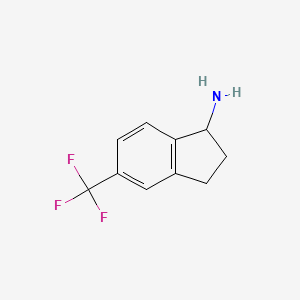
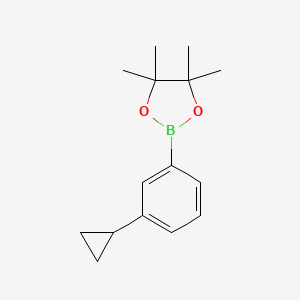
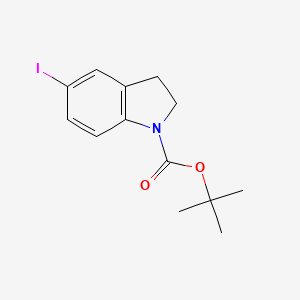
![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
